2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol It is a derivative of benzothiazole, characterized by the presence of hydrazino and dimethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole typically involves the reaction of 5,6-dimethoxy-2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-6-methoxy-1,3-benzothiazole
- 2-Hydrazino-5-methyl-1,3-benzothiazole
- 2-Hydrazino-1,3-benzothiazole
Uniqueness
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is unique due to the presence of both hydrazino and dimethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Biological Activity
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2S, with a molecular weight of approximately 240.3 g/mol. Its structure features a benzothiazole ring with two methoxy groups and a hydrazine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In the context of this compound:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For instance, studies have reported that similar benzothiazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 16-32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans. It has been documented that modifications in the benzothiazole structure can enhance antifungal potency .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and inhibition of DNA synthesis. Studies highlight that similar benzothiazole derivatives can intercalate DNA and disrupt cellular processes .
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. For example, compounds related to benzothiazole have shown IC50 values ranging from 4.01 mM to lower concentrations against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents : The presence of methoxy groups at positions 5 and 6 on the benzothiazole ring enhances both antimicrobial and anticancer activities. Variations in these substituents can lead to changes in potency and selectivity against different cell lines .
- Hydrazine Moiety : The hydrazine part of the molecule contributes to its ability to form complexes with metal ions, which may enhance its antimalarial properties as well .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxic effects against multiple cancer cell lines with minimal toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Antimalarial Potential : Related hydrazone compounds have shown promising results against malaria parasites both in vitro and in vivo. These compounds were effective in chelating iron necessary for parasite survival .
Properties
IUPAC Name |
(5,6-dimethoxy-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWLKKWAHXULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.